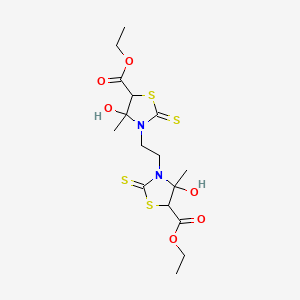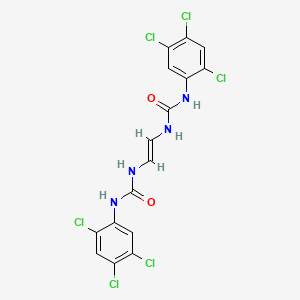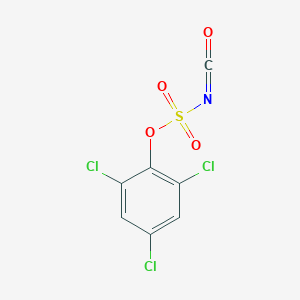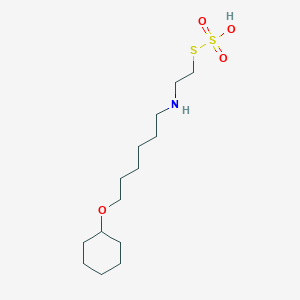
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) is a complex organosulfur compound It is characterized by the presence of an ethanethiol group, a cyclohexyloxyhexylamino group, and a hydrogen sulfate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) typically involves multiple steps. One common approach is to start with the preparation of the cyclohexyloxyhexylamine intermediate. This can be achieved by reacting cyclohexanol with hexylamine under suitable conditions to form the cyclohexyloxyhexylamine. The next step involves the introduction of the ethanethiol group through a nucleophilic substitution reaction. Finally, the hydrogen sulfate ester is formed by reacting the intermediate with sulfuric acid or a suitable sulfate esterifying agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to break the sulfate ester bond, yielding the corresponding alcohol and thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amino group can interact with various receptors and enzymes, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiol: A simpler thiol compound with a similar sulfur-containing group.
Butanethiol: Another thiol compound with a longer carbon chain.
Ethanol: An alcohol with a similar structure but with oxygen instead of sulfur.
Uniqueness
Ethanethiol, 2-((6-(cyclohexyloxy)hexyl)amino)-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
21224-40-8 |
|---|---|
Formule moléculaire |
C14H29NO4S2 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
6-(2-sulfosulfanylethylamino)hexoxycyclohexane |
InChI |
InChI=1S/C14H29NO4S2/c16-21(17,18)20-13-11-15-10-6-1-2-7-12-19-14-8-4-3-5-9-14/h14-15H,1-13H2,(H,16,17,18) |
Clé InChI |
FJZJCKXNENOSSF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OCCCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
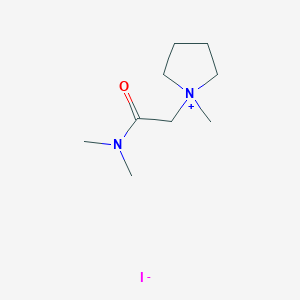
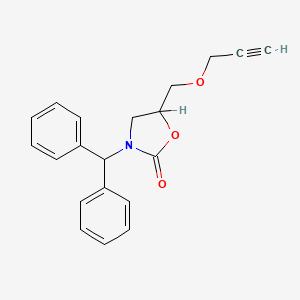
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)




